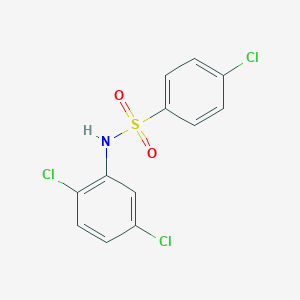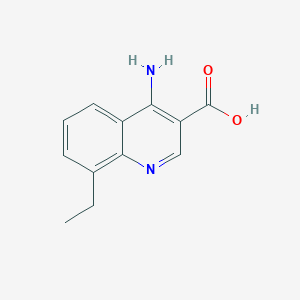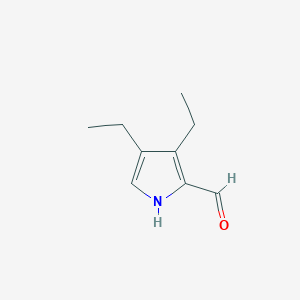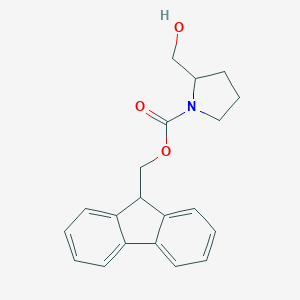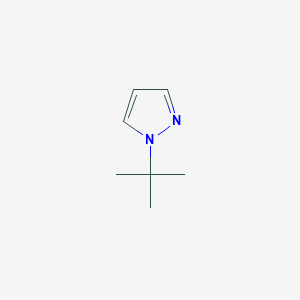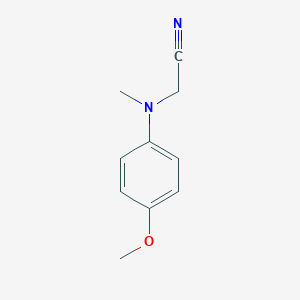
2-((4-Methoxyphenyl)(methyl)amino)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4-Methoxyphenyl)(methyl)amino)acetonitrile is an organic compound that belongs to the class of nitriles. It is characterized by the presence of a nitrile group (-CN) attached to an acetonitrile moiety, which is further substituted with a methyl group and a p-anisylamino group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Methoxyphenyl)(methyl)amino)acetonitrile typically involves the reaction of p-anisidine with acetonitrile in the presence of a suitable catalyst. One common method is the FeCl2-catalyzed cyanomethylation of amino-substituted arenes using acetonitrile as the cyanomethyl source and DTBP as the oxidant . The reaction conditions often include mild temperatures and ambient pressure, making the process efficient and environmentally friendly.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of industrial production.
Análisis De Reacciones Químicas
Types of Reactions
2-((4-Methoxyphenyl)(methyl)amino)acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include amides, primary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-((4-Methoxyphenyl)(methyl)amino)acetonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-((4-Methoxyphenyl)(methyl)amino)acetonitrile involves its interaction with various molecular targets. The nitrile group can act as a nucleophile, participating in reactions that form new carbon-nitrogen bonds. The p-anisylamino group can also engage in hydrogen bonding and other interactions with biological molecules, influencing the compound’s reactivity and biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Acetonitrile: A simpler nitrile compound with similar reactivity but lacking the p-anisylamino group.
Benzonitrile: Another nitrile compound with a benzene ring, used in similar applications.
Methoxyacetonitrile: Similar in structure but with a methoxy group instead of the p-anisylamino group.
Uniqueness
2-((4-Methoxyphenyl)(methyl)amino)acetonitrile is unique due to the presence of both the nitrile and p-anisylamino groups, which confer distinct reactivity and potential for forming complex molecules. This makes it a valuable compound in synthetic chemistry and various research applications.
Propiedades
Número CAS |
149399-58-6 |
|---|---|
Fórmula molecular |
C10H12N2O |
Peso molecular |
176.21 g/mol |
Nombre IUPAC |
2-(4-methoxy-N-methylanilino)acetonitrile |
InChI |
InChI=1S/C10H12N2O/c1-12(8-7-11)9-3-5-10(13-2)6-4-9/h3-6H,8H2,1-2H3 |
Clave InChI |
LTZHWKAAOYGOKT-UHFFFAOYSA-N |
SMILES |
CN(CC#N)C1=CC=C(C=C1)OC |
SMILES canónico |
CN(CC#N)C1=CC=C(C=C1)OC |
Sinónimos |
N-(4-Methoxyphenyl)-N-MethylaMinoacetonitrile |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


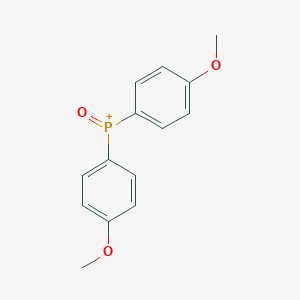
![5-Bromo-4-chloro-2-(methylthio)-7h-pyrrolo[2,3-d]pyrimidine](/img/structure/B169281.png)
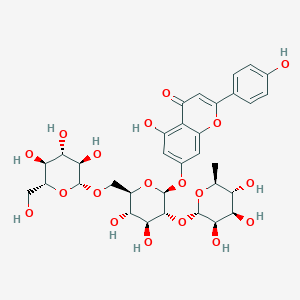
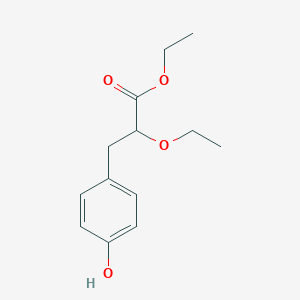
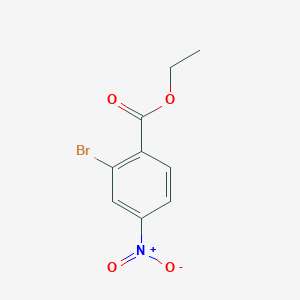
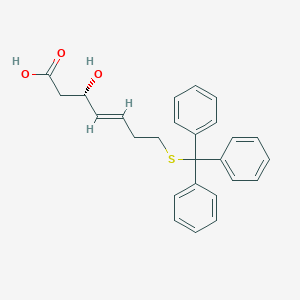
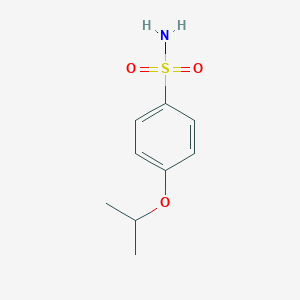
![3-chloro-N-[(4-methoxyphenyl)methyl]aniline](/img/structure/B169299.png)
![4-{[(2-Anilino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid](/img/structure/B169305.png)
